Quinoline, 4-chloro-8-nitro-, 1-oxide
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Overview
Description
Quinoline, 4-chloro-8-nitro-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a nitrogen-based compound with a benzene ring fused to a pyridine ring. The addition of chlorine, nitro, and oxide groups to the quinoline structure results in this compound, which exhibits unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-chloro-8-nitro-, 1-oxide typically involves the nitration of 4-chloroquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The resulting 4-chloro-8-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-chloro-8-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Quinoline, 4-chloro-8-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 4-chloro-8-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form reactive oxygen species also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar structure but lacks the chlorine atom.
Quinoline, 4-chloro-, 1-oxide: Similar structure but lacks the nitro group.
Quinoline, 8-nitro-, 1-oxide: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
Quinoline, 4-chloro-8-nitro-, 1-oxide is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
64398-25-0 |
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Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
4-chloro-8-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-4-5-11(13)9-6(7)2-1-3-8(9)12(14)15/h1-5H |
InChI Key |
ISJXSECQRCGVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])Cl |
Origin of Product |
United States |
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